Lead chromate

Description

Properties

IUPAC Name |

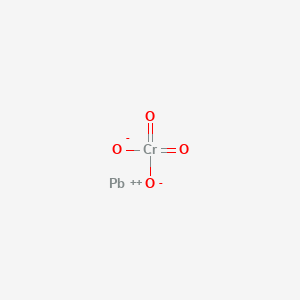

dioxido(dioxo)chromium;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.4O.Pb/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUPNEIJQCETIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PbCrO4, CrO4Pb | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11119-70-3 (Parent), Array | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1064792 | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead chromate appears as yellow or orange-yellow powder. One of the most insoluble salts. Basic lead chromates are used as pigments. (NTP, 1992), Bright yellow solid; Low water solubility (5.8 ug/L); [ACGIH], YELLOW-TO-ORANGE-YELLOW CRYSTALLINE POWDER., Yellow or orange-yellow crystals or powder. | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes, not available (decomposes when heated), 482 °F (decomposes) | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.2 mg/L, In water, 0.17 mg/L at 20 °C, In water, 0.058 mg/L at 25 °C, Insoluble in acetic acid; soluble in dilute nitric acid and in solutions of fixed alkali hydroxides, Soluble in acid; insoluble in ammonia, Solubility in water at 25 °C: none | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

6.12 at 59 °F (NTP, 1992) - Denser than water; will sink, 6.12 g/cu cm, 6.3 g/cm³, 6.12 at 59 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

Approximately 0 mm Hg | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow or orange-yellow powder, Yellow-orange monoclinic crystals, Orthorhombic: yellow crystals; monoclinic: orange crystals; tetragonal: red crystals | |

CAS No. |

7758-97-6, 11119-70-3, 15804-54-3, 1344-37-2 | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2 ) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015804543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), lead(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead sulfochromate yellow | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA3229AOUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

1551 °F (NTP, 1992), 844 °C, 1551 °F | |

| Record name | LEAD CHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20564 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1650 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0003 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | LEAD CHROMATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/640 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Lead Chromate via Chemical Co-Precipitation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of lead chromate (PbCrO₄) through chemical co-precipitation, a robust and widely utilized method for producing this inorganic compound. This document provides a comprehensive overview of the synthesis process, including detailed experimental protocols, a summary of key quantitative data, and visualizations of the procedural workflow and influencing factors.

Introduction

Lead chromate, a vibrant yellow pigment historically known as chrome yellow, is synthesized through the reaction of a soluble lead(II) salt with a soluble chromate or dichromate salt in an aqueous solution. The chemical co-precipitation method is favored for its simplicity and the ability to control the physicochemical properties of the final product, such as particle size, morphology, and crystallinity, by carefully manipulating reaction conditions. These properties are critical for its various industrial applications, though its use has been curtailed due to the toxicity of lead and hexavalent chromium.[1]

The fundamental reaction involves the double displacement of ions in solution, leading to the formation of insoluble lead chromate, which precipitates out. Common reactants include lead(II) nitrate or lead(II) acetate and potassium chromate or potassium dichromate.[2]

Experimental Protocols

The following section outlines detailed methodologies for the synthesis of lead chromate via chemical co-precipitation, derived from various scientific sources.

Protocol 1: Synthesis from Lead(II) Acetate and Potassium Chromate

This protocol describes a common laboratory procedure for the synthesis of lead chromate.

Materials:

-

Lead(II) acetate (Pb(CH₃COO)₂)

-

Potassium chromate (K₂CrO₄)

-

Dilute acetic acid

-

Distilled water

Procedure:

-

Dissolve 5.0 g of lead(II) acetate in 100 mL of distilled water.

-

Add approximately 1 mL of dilute acetic acid to the lead acetate solution to prevent hydrolysis.

-

In a separate beaker, dissolve 3.0 g of potassium chromate in 50 mL of distilled water.

-

Slowly add the potassium chromate solution to the lead acetate solution while stirring continuously.

-

A yellow precipitate of lead chromate will form immediately.

-

Heat the mixture to boiling to encourage complete precipitation and particle growth.

-

Allow the precipitate to settle, then wash it by decantation with distilled water several times.

-

Filter the precipitate using a funnel and filter paper.

-

Dry the collected lead chromate in an oven at a controlled temperature.

Protocol 2: Nanoparticle Synthesis from Lead(II) Chloride and Potassium Chromate

This protocol is tailored for the synthesis of lead chromate nanoparticles.[2]

Materials:

-

Lead(II) chloride (PbCl₂)

-

Potassium chromate (K₂CrO₄)

-

Distilled water

Procedure:

-

Prepare 0.1 M aqueous solutions of lead(II) chloride and potassium chromate separately.

-

Mix the two solutions under magnetic stirring.

-

A precipitate will form, which is then separated from the reaction mixture.

-

Wash the precipitate multiple times with distilled water and then with ethanol.

-

The washed precipitate is dried and then ground using an agate mortar to obtain a fine powder of lead chromate nanoparticles.[2]

Protocol 3: Synthesis from Lead(II) Nitrate and Potassium Chromate for Yield Determination

This protocol is designed for quantitative analysis, specifically for calculating the percent yield of the reaction.

Materials:

-

0.10 M Potassium chromate (K₂CrO₄) solution

-

0.11 M Lead(II) nitrate (Pb(NO₃)₂) solution

-

Distilled water

Procedure:

-

Measure 50 mL of 0.10 M potassium chromate solution into a 250 mL beaker.

-

With continuous stirring, slowly add 50 mL of 0.11 M lead(II) nitrate solution.

-

Continue stirring the mixture for 5 minutes to ensure a complete reaction.

-

To check for completion, allow the precipitate to settle and add a few more drops of the lead(II) nitrate solution. If more precipitate forms, continue adding the solution until no more precipitate is observed.

-

Filter the precipitate using a pre-weighed filter paper.

-

Wash the precipitate on the filter paper with distilled water to remove any soluble impurities. Test the filtrate for the presence of lead ions to ensure thorough washing.

-

Dry the filter paper with the precipitate in an oven until a constant weight is achieved.

-

Calculate the actual yield and compare it to the theoretical yield to determine the percent yield.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis experiments, highlighting the influence of different parameters on the final product.

| Precursors | Molar Ratio (Pb²⁺:CrO₄²⁻) | Temperature (°C) | Yield (%) | Particle Size (nm) | Morphology | Reference |

| Pb(CH₃COO)₂ + K₂CrO₄ | Not specified | Boiling | 86.9 | Not specified | Crystalline Powder | |

| Pb(NO₃)₂ + K₂CrO₄ | 40:60 | 80 | >97 | 60-80 | Spherical Granules | [3] |

| PbCl₂ + K₂CrO₄ | Not specified | Room Temperature | Not specified | 70.423 | Tetrahedral | [2][4] |

| Pb(NO₃)₂ + K₂CrO₄ | 1:1 | Room Temperature | 85 | Not specified | Precipitate |

| Parameter Investigated | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 | Reference |

| Temperature | 10 °C | ~40% precipitation efficiency | 40 °C | ~60% precipitation efficiency | [3] |

| Pb(NO₃)₂ Concentration | 2% | 60.7% chromate precipitation | 10% | 97.62% chromate precipitation | [3] |

| pH | Manipulation of pH | Formation of different polymorphs | Manipulation of pH | Formation of different phases | |

| Reactant Molar Ratio | Manipulation of Pb(Ac)₂:K₂CrO₄ ratio | Formation of different polymorphs | Manipulation of Pb(Ac)₂:K₂CrO₄ ratio | Formation of different phases |

Visualizations

The following diagrams, created using the DOT language, illustrate the experimental workflow for lead chromate synthesis and the key factors influencing the final product's characteristics.

Caption: Experimental workflow for the synthesis of lead chromate via chemical co-precipitation.

Caption: Key parameters influencing the characteristics of synthesized lead chromate.

Alternative Synthesis Methods

Beyond conventional co-precipitation, other methods can be employed to synthesize lead chromate, particularly for producing nanomaterials with specific properties.

-

Hydrothermal Synthesis: This method involves carrying out the precipitation reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[5] It allows for the synthesis of highly crystalline nanomaterials with controlled morphologies, such as nanoparticles, nanorods, and nanoplates.[5] The use of surfactants like polyethylene glycol (PEG) can further influence the morphology of the final product.

-

Sonochemical Synthesis: This technique utilizes high-intensity ultrasound to induce acoustic cavitation in the reaction mixture. The extreme localized temperatures and pressures created by the collapse of cavitation bubbles can drive the chemical reaction and lead to the formation of nanoparticles with a uniform size distribution.[6][7]

Characterization Techniques

The synthesized lead chromate can be characterized using a variety of analytical techniques to determine its physical and chemical properties:

-

X-ray Diffraction (XRD): To identify the crystalline phase and determine the crystallite size.[2]

-

Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the product.[2][3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the material.[3]

-

Ultraviolet-Visible Spectroscopy (UV-Vis): To determine the optical properties, such as the band gap of the material.[2]

Conclusion

The chemical co-precipitation method is a versatile and effective technique for the synthesis of lead chromate. By carefully controlling experimental parameters such as temperature, pH, reactant concentrations, and stirring rate, the particle size, morphology, and yield of the final product can be tailored to meet the needs of specific applications. While this guide provides a comprehensive overview, further optimization of reaction conditions may be necessary to achieve desired material characteristics for advanced research and development purposes.

References

An In-depth Technical Guide to the Physicochemical Properties of Lead Chromate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of lead chromate (PbCrO₄) nanoparticles. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this nanomaterial for assessment, application, or safety evaluation. This document outlines synthesis and characterization methodologies, summarizes key quantitative data, and visualizes experimental workflows and toxicological pathways.

Core Physicochemical Properties

Lead chromate nanoparticles exhibit unique size-dependent properties that differ significantly from their bulk form.[1] These characteristics are crucial for determining their behavior in various applications and biological systems. The primary properties are summarized in the tables below.

General and Structural Properties

| Property | Value | Citation(s) |

| Chemical Formula | PbCrO₄ | [2] |

| Molar Mass | 323.19 g/mol | [2] |

| Appearance | Bright yellow to orange powder | [2][3] |

| Crystal Structure | Monoclinic (stable), Orthorhombic (metastable) | [2][4] |

| Space Group | P2₁/c | [1] |

| Lattice Parameters | a=7.145 Å; b=7.436 Å; c=6.795 Å | [1] |

| Density | ~6.12 g/cm³ | [2] |

| Melting Point | 844 °C (decomposes on further heating) | [3][5] |

Nanoparticle-Specific Characteristics

| Property | Value | Citation(s) |

| Particle Size (Width) | ~70.43 nm (synthesis-dependent) | [1][6][7] |

| Morphology | Tetrahedral, well-crystallized particles | [1][6] |

| Optical Property | Band Gap: 4.4 eV | [1][6] |

| Solubility in Water | Very low (~0.17 mg/L at 20 °C) | [8] |

| Solubility (Other) | Soluble in strong acids and alkalis; insoluble in acetic acid | [9] |

Experimental Protocols

The synthesis and characterization of lead chromate nanoparticles involve precise chemical and analytical methods. The protocols detailed below are based on established methodologies cited in the literature.

Synthesis: Chemical Co-Precipitation Method

This is a common, cost-effective "bottom-up" method for synthesizing lead chromate nanoparticles.[1]

Materials:

-

Lead (II) chloride (PbCl₂) or Lead (II) nitrate (Pb(NO₃)₂)

-

Potassium chromate (K₂CrO₄)

-

Distilled water

-

Ethanol

-

Magnetic stirrer

-

Agate mortar

Procedure:

-

Solution Preparation: Prepare 0.1M aqueous solutions of the lead salt (e.g., lead chloride) and potassium chromate separately in distilled water.[1]

-

Mixing: While vigorously stirring using a magnetic stirrer, add the potassium chromate solution to the lead salt solution. A precipitate of lead chromate will form immediately.[1]

-

Washing: Separate the precipitate from the reaction mixture. Wash the collected precipitate multiple times with distilled water and then with ethanol to remove unreacted precursors and impurities.[1]

-

Drying: Dry the washed precipitate to remove residual water and ethanol.

-

Grinding: Thoroughly grind the dried precipitate using an agate mortar to obtain a fine, homogenous nanoparticle powder.[1]

Characterization Methods

1. X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[1]

-

Methodology: The powdered sample is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as a function of the diffraction angle (2θ). The crystallite size (D) can be calculated using the Debye-Scherrer equation:

-

D = (Kλ) / (β cosθ)

-

Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.[1]

-

2. Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology, shape, and size distribution of the nanoparticles.[1]

-

Methodology: The nanoparticle powder is mounted on a sample holder and coated with a conductive material (e.g., gold). A focused beam of high-energy electrons is scanned across the surface. The signals from the interaction of the electrons with the sample (secondary electrons, backscattered electrons) are collected to form an image of the topography and composition.[1][6]

3. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To identify the functional groups present in the sample and confirm the formation of lead chromate.[1]

-

Methodology: The nanoparticle sample is mixed with potassium bromide (KBr) and pressed into a pellet. An infrared beam is passed through the sample, and the instrument measures the absorption of infrared radiation at various wavelengths, revealing the characteristic vibrational frequencies of the chemical bonds.[1]

4. UV-Visible Spectroscopy (UV-Vis):

-

Purpose: To determine the optical properties, specifically the band gap of the nanoparticles.[1]

-

Methodology: The nanoparticles are dispersed in a suitable solvent, and the absorbance of light is measured across a range of wavelengths (typically 200-800 nm). The band gap energy can be estimated from the absorption spectrum.[1]

Mandatory Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Genotoxic Effects of Lead and Their Impact on the Expression of DNA Repair Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Toxicity Of Metallic Nanoparticles On Liver: The Subcellular Damages, Mechanisms, And Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead Induces Genotoxicity via Oxidative Stress and Promoter Methylation of DNA Repair Genes in Human Lymphoblastoid TK6 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA damage induced by carcinogenic lead chromate particles in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Genotoxic Potential of Nanoparticles: Structural and Functional Modifications in DNA [frontiersin.org]

- 8. Impact of Nano- and Micro-Sized Chromium(III) Particles on Cytotoxicity and Gene Expression Profiles Related to Genomic Stability in Human Keratinocytes and Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Polymorphs of Lead Chromate (PbCrO₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic forms of lead chromate (PbCrO₄). It details the crystallographic properties, stability, and synthesis of its various polymorphs, supported by experimental protocols and data visualizations.

Introduction to Lead Chromate Polymorphism

Lead(II) chromate (PbCrO₄) is an inorganic compound known for its vibrant yellow color and its use as a pigment, famously known as chrome yellow.[1][2] It exists in several polymorphic forms, each with a distinct crystal structure and properties. The stable ambient-pressure form is monoclinic, but orthorhombic and tetragonal polymorphs can also be synthesized.[1][3] These unstable forms are often stabilized by the inclusion of isostructural ions, such as sulfate or molybdate, which is a key principle in the production of a range of chrome-based pigments.[3][4] Under high pressure, lead chromate undergoes phase transitions to other structures.[5][6] Understanding these structures is crucial for controlling the material's properties for various applications.

Crystal Structure of Lead Chromate Polymorphs

Lead chromate's polymorphism is characterized by three primary forms at ambient pressure and additional phases under high pressure.

Monoclinic Lead Chromate (Crocoite)

The most stable and common polymorph of lead chromate is the monoclinic form, which occurs naturally as the mineral crocoite.[1][7][8][9] It crystallizes in the P2₁/n space group and adopts the monazite structure type.[5][10] In this structure, the lead(II) ion is in a distorted coordination sphere, surrounded by eight oxygen atoms from neighboring tetrahedral chromate (CrO₄²⁻) anions.[1][2] The Pb-O bond distances range from 2.53 to 2.80 Å.[1][2]

Orthorhombic Lead Chromate

An unstable polymorph of lead chromate is the orthorhombic form, which has a greenish-yellow color.[1][3] This polymorph is isostructural with the mineral anglesite (PbSO₄).[3][11] Its formation and stability can be promoted by the presence of sulfate ions.[3] The structure belongs to the Pnma space group.[11][12]

Tetragonal Lead Chromate

A second unstable polymorph is the tetragonal form, which is red-orange.[1][3] This phase is isomorphous with lead molybdate (PbMoO₄) and its stability is enhanced by the presence of molybdate ions.[3]

High-Pressure Polymorphs

Recent studies have revealed that under high pressure, lead chromate undergoes phase transitions. At approximately 4.5 GPa, the ambient-pressure monoclinic (monazite-type) structure transforms into a tetragonal scheelite-type structure with the space group I4₁/a.[5] For PbCrO₄ nanorods, a transition to a different monoclinic polymorph (AgMnO₄-type) has been observed at around 8.5 GPa.[6]

Data Presentation: Crystallographic Properties

The crystallographic data for the known polymorphs of lead chromate are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Ambient-Pressure Polymorphs of Lead Chromate

| Property | Monoclinic (Crocoite) | Orthorhombic | Tetragonal |

| Crystal System | Monoclinic[7][8][13] | Orthorhombic[1][3] | Tetragonal[1][3] |

| Space Group | P2₁/n[5] | Pnma[11][12] | - |

| Lattice Parameters | |||

| a (Å) | 7.12[14] | 8.67[11][12] | - |

| b (Å) | 7.44[14] | 5.59[11][12] | - |

| c (Å) | 6.80[14] | 7.13[11][12] | - |

| α (°) | 90 | 90 | - |

| β (°) | 102.4[14] | 90 | - |

| γ (°) | 90 | 90 | - |

| Natural Mineral | Crocoite[1] | - | - |

| Color | Orange-yellow to red[3] | Greenish-yellow[1] | Red-orange[1] |

| Stability | Stable[1][3] | Unstable[1][3] | Unstable[1][3] |

Table 2: Crystallographic Data for High-Pressure Polymorphs of Lead Chromate

| Property | Tetragonal (Scheelite-type) | Monoclinic (AgMnO₄-type) |

| Crystal System | Tetragonal[5] | Monoclinic[6] |

| Space Group | I4₁/a[5] | P2₁/m |

| Formation Pressure | ~4.5 GPa[5] | ~8.5 GPa (nanorods)[6] |

| Lattice Parameters | ||

| a (Å) | 5.1102[5] | 6.942 |

| b (Å) | 5.1102[5] | 5.553 |

| c (Å) | 12.213[5] | 5.666 |

| α (°) | 90 | 90 |

| β (°) | 90 | 113.19 |

| γ (°) | 90 | 90 |

Experimental Protocols

Synthesis of Lead Chromate Polymorphs by Precipitation

This protocol describes a general method for synthesizing lead chromate via precipitation, which can be adapted to favor the formation of specific polymorphs.

Objective: To synthesize lead chromate by reacting aqueous solutions of a soluble lead salt and a soluble chromate salt.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂) or Lead(II) acetate (Pb(CH₃COO)₂)

-

Potassium chromate (K₂CrO₄) or Sodium chromate (Na₂CrO₄)

-

(Optional) Potassium sulfate (K₂SO₄) or Sodium molybdate (Na₂MoO₄) for stabilizing unstable polymorphs

-

Deionized water

-

Beakers, graduated cylinders, stirring equipment

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Solution Preparation: Prepare a 0.1 M solution of the lead salt (e.g., Pb(NO₃)₂) and a 0.1 M solution of the chromate salt (e.g., K₂CrO₄) in separate beakers using deionized water.

-

Precipitation: While stirring vigorously, slowly add the chromate solution to the lead salt solution at room temperature (25°C).[11][12] A yellow precipitate of lead chromate will form immediately.

-

To favor the orthorhombic form: Co-precipitate with a sulfate salt. Add a calculated amount of K₂SO₄ to the chromate solution before mixing. The resulting precipitate will be a Pb(CrO₄)₁₋ₓ(SO₄)ₓ solid solution.[1]

-

To favor the tetragonal form: Co-precipitate with a molybdate salt in a similar manner.

-

-

Digestion: Continue stirring the mixture for a period (e.g., 30 minutes) to allow the precipitate to age.

-

Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid several times with deionized water to remove any unreacted ions.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 110-120°C) until a constant weight is achieved.[15]

Characterization by X-ray Powder Diffraction (XRPD)

This protocol outlines the procedure for analyzing the crystal structure of the synthesized lead chromate powder.

Objective: To identify the polymorphic form and determine the lattice parameters of the synthesized lead chromate.

Instrumentation:

-

X-ray powder diffractometer with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å)

-

Sample holder

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: Finely grind the dried lead chromate powder using a mortar and pestle to ensure random crystal orientation. Pack the powder into the sample holder, ensuring a flat, smooth surface.

-

Data Collection: Mount the sample holder in the diffractometer. Set the instrument parameters (e.g., 2θ scan range from 10° to 80°, step size of 0.02°, scan speed). Initiate the X-ray scan.

-

Data Analysis:

-

Phase Identification: Compare the experimental diffraction pattern (peak positions and intensities) with standard patterns from crystallographic databases (e.g., ICDD PDF) for monoclinic (crocoite), orthorhombic (anglesite-type), and other lead chromate phases.

-

Lattice Parameter Refinement: Use diffraction analysis software (e.g., GSAS-II, FullProf) to perform a Rietveld refinement or Le Bail fitting of the pattern. This will yield precise lattice parameters (a, b, c, α, β, γ) for the identified phase.[11][12]

-

Visualizations

Logical Relationships of PbCrO₄ Polymorphs

Caption: Relationship between PbCrO₄ polymorphs and influencing factors.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for PbCrO₄ synthesis and structural characterization.

References

- 1. Lead(II) chromate - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Lead Chromate | PbCrO4 | CID 24460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. toxicslink.org [toxicslink.org]

- 5. High-Pressure Single-Crystal X-ray Diffraction of Lead Chromate: Structural Determination and Reinterpretation of Electronic and Vibrational Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crocoite – Mineral Properties, Photos and Occurrence [mineralexpert.org]

- 8. Crocoite - Wikipedia [en.wikipedia.org]

- 9. geologyrockspittsburgh.com [geologyrockspittsburgh.com]

- 10. srd.nist.gov [srd.nist.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Crocoite - Celestial Earth Minerals [celestialearthminerals.com]

- 14. researchgate.net [researchgate.net]

- 15. afitch.sites.luc.edu [afitch.sites.luc.edu]

The Solubility of Lead Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of lead chromate (PbCrO₄) in various solvents. Lead chromate, a bright yellow inorganic pigment, is notoriously insoluble in water, a characteristic that has significant implications for its toxicological profile and bioavailability. Understanding its solubility behavior in different chemical environments is crucial for risk assessment, environmental remediation, and the development of analytical methods.

Quantitative Solubility Data

The solubility of lead chromate is low in aqueous solutions but is influenced by temperature and the presence of other substances. The following table summarizes the quantitative solubility data for lead chromate in different solvents.

| Solvent System | Solubility | Temperature (°C) | Solubility Product (Ksp) | Notes |

| Water | 0.17 mg/L | 20 | - | |

| Water | 0.058 mg/L | 25 | - | |

| Water | 0.00001720 g/100 mL | 20 | - | Equivalent to 0.172 mg/L. |

| Water | 4.5 x 10⁻⁵ g/L | Not Specified | 1.93 x 10⁻¹⁴ | Calculated from the provided solubility. |

| Water | - | 25 | 2.0 x 10⁻¹⁶ | |

| Water | - | Not Specified | 2.3 x 10⁻¹³ | |

| Water | - | Not Specified | 2.8 x 10⁻¹³ | |

| Water | - | Not Specified | 3 x 10⁻¹³ | |

| Dilute Nitric Acid | Soluble | Not Specified | - | Dissolves due to the reaction of the chromate ion with H⁺ to form dichromate or chromic acid. |

| Acetic Acid | Insoluble | Not Specified | - | |

| Fixed Alkali Hydroxides (e.g., NaOH) | Soluble | Not Specified | - | Forms plumbite complexes. |

| Ammonia | Insoluble | Not Specified | - | |

| Oils / Organic Solvents | Insoluble | Not Specified | - |

Experimental Protocols

Determining the solubility of a sparingly soluble salt like lead chromate requires precise and carefully controlled experimental procedures. The following outlines a general methodology for the gravimetric determination of lead chromate, which can be adapted to assess its solubility in various solvents.

Protocol: Gravimetric Determination of Lead Chromate

This protocol is based on the precipitation of lead chromate from a solution containing lead(II) ions.

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂) solution of known concentration

-

Potassium chromate (K₂CrO₄) solution

-

Solvent of interest (e.g., deionized water, dilute acid, dilute base)

-

0.1% Nitric Acid (for washing)

-

Beakers

-

Graduated cylinders

-

Stirring rods

-

Filter crucibles (sintered glass or porous porcelain)

-

Suction filtration apparatus

-

Drying oven

-

Analytical balance

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess of solid lead chromate to a known volume of the solvent of interest in a beaker.

-

Stir the mixture continuously for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the undissolved solid to settle.

-

-

Separation of the Saturated Solution:

-

Carefully decant or filter a known volume of the supernatant (the saturated solution) to separate it from the undissolved lead chromate. It is critical to avoid transferring any solid particles.

-

-

Precipitation of Lead Chromate:

-

To the known volume of the saturated solution, add an excess of a soluble lead(II) salt solution (e.g., lead(II) nitrate) if the initial solvent does not contain lead ions. This step is more relevant for determining the concentration of chromate ions in a solution. For determining lead chromate solubility, the concentration of dissolved lead or chromate is measured directly from the saturated solution.

-

-

Isolation and Washing of the Precipitate:

-

Collect the precipitated lead chromate by suction filtration using a pre-weighed filter crucible.

-

Wash the precipitate with small portions of 0.1% nitric acid to remove any soluble impurities.

-

Finally, wash the precipitate with small portions of deionized water to remove the nitric acid.

-

-

Drying and Weighing:

-

Dry the filter crucible containing the precipitate in a drying oven at 120°C until a constant weight is achieved.

-

Cool the crucible in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The difference between the final weight of the crucible with the precipitate and the initial weight of the empty crucible gives the mass of the precipitated lead chromate.

-

From the mass of the precipitate and the initial volume of the saturated solution, the solubility of lead chromate in the solvent can be calculated in g/L or mol/L.

-

Visualizing Solubility Pathways

The following diagrams illustrate the general solubility behavior of lead chromate in different types of solvents.

Caption: Solubility of Lead Chromate in Different Solvent Types.

The following diagram illustrates a simplified experimental workflow for determining the solubility of lead chromate.

Caption: Experimental Workflow for Solubility Determination.

An In-depth Technical Guide on the Natural Occurrence and Mineral Forms of Lead Chromate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and mineralogical forms of lead chromate. It details the geological conditions required for their formation, their physicochemical properties, and the analytical methodologies used for their characterization.

Introduction

Lead chromate (PbCrO₄) occurs naturally in several mineral forms, the most prominent being crocoite.[1][2][3] The formation of these minerals is relatively rare, as it requires specific geological conditions where lead and chromium sources coincide within an oxidizing environment.[4][5] This guide explores the primary and associated mineral forms of lead chromate, their defining characteristics, and the scientific protocols for their study.

Primary Mineral Form: Crocoite

Crocoite is a lead chromate mineral with the chemical formula PbCrO₄ that crystallizes in the monoclinic system.[4][5][6] It is renowned for its vibrant hyacinth-red to orange-yellow color and adamantine luster.[4][7] Historically, crocoite was the first mineral from which chromium was isolated.[6]

2.1. Geological Formation

The formation of crocoite is restricted to the oxidation zones of lead ore deposits, where chromium-bearing rocks, such as ultramafic rocks, are present.[4][8] The process requires the oxidation of chromium(III) from chromite into the chromate anion (CrO₄²⁻) and the simultaneous decomposition of primary lead minerals like galena (PbS).[4] These specific conditions are geologically uncommon, contributing to the rarity of crocoite.[4][5]

Notable localities for high-quality crocoite specimens include Dundas, Tasmania, which is famous for its large, well-formed prismatic crystals.[4][6][9][10] Other significant deposits are found in the Ural Mountains of Russia, Brazil, the Philippines, and the United States.[4][5][10]

2.2. Associated Minerals

Crocoite is often found in association with other secondary lead minerals that form under similar oxidizing conditions. Common associated minerals include cerussite (PbCO₃), anglesite (PbSO₄), and vauquelinite (Pb₂Cu(CrO₄)(PO₄)(OH)).[9][11]

Other Natural Lead Chromate Minerals

Besides crocoite, other rarer minerals contain lead and chromate.

-

Phoenicochroite : This mineral has the chemical formula Pb₂(CrO₄)O and is characterized by its dark red to bright red color.[12][13] It also crystallizes in the monoclinic system.[12][14] Phoenicochroite is found in locations such as the Berezovsk deposit in the Ural Mountains, Russia.[12][13]

-

Iranite : A more complex mineral, iranite is a lead copper chromate silicate with the formula Pb₁₀Cu(CrO₄)₆(SiO₄)₂(F,OH)₂.[11] It crystallizes in the triclinic system and is typically brown to orange in color.[11][15] It occurs as an oxidation product of hydrothermal lead-bearing veins and was first described from a mine in Iran.[11][16]

Quantitative Data of Lead Chromate Minerals

The following table summarizes the key quantitative properties of the primary mineral forms of lead chromate for comparative analysis.

| Mineral | Chemical Formula | Crystal System | Mohs Hardness | Specific Gravity (g/cm³) | Color |

| Crocoite | PbCrO₄ | Monoclinic | 2.5–3 | 5.9–6.1 | Hyacinth red, orange, yellow[4][6] |

| Phoenicochroite | Pb₂(CrO₄)O | Monoclinic | 2.5–3.5 | ~7.01 | Dark red, bright red[12][13][14] |

| Iranite | Pb₁₀Cu(CrO₄)₆(SiO₄)₂(F,OH)₂ | Triclinic | 3 | ~5.8 | Brown to orange[11][15] |

Experimental Protocols for Mineral Characterization

The identification and characterization of lead chromate minerals involve a suite of analytical techniques. While specific experimental protocols can vary based on the sample and instrumentation, the following outlines the standard methodologies employed.

5.1. X-Ray Diffraction (XRD)

-

Objective : To determine the crystal structure and identify the mineral phase.

-

Methodology : A powdered sample of the mineral is irradiated with monochromatic X-rays. The diffraction pattern, which is unique to the crystal structure, is recorded and compared against a database of known mineral structures (e.g., the International Centre for Diffraction Data). This allows for unambiguous identification of the mineral.[17]

5.2. Raman Spectroscopy

-

Objective : To identify the mineral and its constituent polyatomic ions (e.g., chromate) through vibrational spectroscopy.

-

Methodology : A laser is focused on the mineral sample, and the inelastically scattered light (Raman scattering) is collected. The resulting spectrum shows vibrational modes characteristic of the chemical bonds present. The chromate ion (CrO₄²⁻) has distinct Raman peaks that allow for the clear identification of these minerals.[18][19] This technique is non-destructive and can be performed on very small samples.

5.3. Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS)

-

Objective : To observe the morphology of the mineral crystals and determine their elemental composition.

-

Methodology : A focused beam of electrons is scanned across the surface of the sample, generating various signals that provide information about the surface topography and composition. The energy-dispersive X-ray spectrometer detects the characteristic X-rays emitted from the sample, which allows for the qualitative and quantitative analysis of the elements present (e.g., lead, chromium, oxygen).[17]

5.4. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

-

Objective : For precise quantitative elemental analysis, especially for trace element composition.

-

Methodology : The mineral sample is first dissolved in acid. The resulting solution is then introduced into an inductively coupled plasma, which atomizes and ionizes the elements. A mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, providing highly accurate concentration data for the constituent elements.[17][20]

Visualization of Mineral Relationships and Formation

The following diagrams illustrate the geological formation pathway of lead chromate minerals and the workflow for their experimental characterization.

Caption: Geological formation pathway of lead chromate minerals.

Caption: Experimental workflow for mineral characterization.

References

- 1. uspigment.com [uspigment.com]

- 2. Lead(II) chromate - Wikipedia [en.wikipedia.org]

- 3. Lead Chromate | PbCrO4 | CID 24460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crocoite - Wikipedia [en.wikipedia.org]

- 5. Crocoite – Mineral Properties, Photos and Occurrence [mineralexpert.org]

- 6. crystalworldsales.com [crystalworldsales.com]

- 7. Crocoite: Properties, Uses, Facts – Geology In [geologyin.com]

- 8. grokipedia.com [grokipedia.com]

- 9. geologyscience.com [geologyscience.com]

- 10. galleries.com [galleries.com]

- 11. Iranite - Wikipedia [en.wikipedia.org]

- 12. mindat.org [mindat.org]

- 13. Phoenicochroite - Wikipedia [en.wikipedia.org]

- 14. mindat.org [mindat.org]

- 15. assignmentpoint.com [assignmentpoint.com]

- 16. handbookofmineralogy.org [handbookofmineralogy.org]

- 17. azom.com [azom.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Lead Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]

synthesis of lead chromate from lead (II) nitrate and potassium chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lead chromate (PbCrO₄) from lead (II) nitrate (Pb(NO₃)₂) and potassium chromate (K₂CrO₄). This document details the underlying chemical principles, a step-by-step experimental protocol, safety and handling procedures, and characterization of the final product.

Introduction

Lead chromate, a vibrant yellow inorganic compound, is synthesized through a precipitation reaction involving the combination of aqueous solutions of lead (II) nitrate and potassium chromate.[1][2] This double displacement reaction, also known as metathesis, results in the formation of insoluble lead chromate, which precipitates out of the solution, and soluble potassium nitrate.[2] The reaction is widely recognized for its high yield and the distinct coloration of the product, historically known as chrome yellow.[3][4]

The stoichiometry of the reaction is a straightforward 1:1 molar ratio between the reactants, lead (II) nitrate and potassium chromate, yielding one mole of lead chromate.[5]

Chemical Equation:

Pb(NO₃)₂(aq) + K₂CrO₄(aq) → PbCrO₄(s) + 2KNO₃(aq)[5]

This guide will provide detailed methodologies for the synthesis and subsequent analysis of lead chromate, ensuring a reproducible and safe experimental process.

Safety and Handling

Extreme caution must be exercised when handling the materials involved in this synthesis. Both lead and hexavalent chromium compounds are toxic and carcinogenic.[6][7]

Hazard Identification:

-

Lead (II) Nitrate (Pb(NO₃)₂): Oxidizer, toxic if swallowed or inhaled, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[8]

-

Potassium Chromate (K₂CrO₄): Toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, fatal if inhaled, and may cause cancer.[9][10]

-

Lead Chromate (PbCrO₄): Carcinogen, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Body Protection: A lab coat or chemical-resistant apron is required.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[11]

Handling and Storage:

-

Avoid creating dust.[11]

-

Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from combustible materials.[8][9]

-

Ensure eyewash stations and safety showers are readily accessible.[9]

Disposal:

-

All waste containing lead and chromium compounds must be disposed of as hazardous waste according to local, state, and federal regulations. Do not discharge into drains or the environment.[11]

Experimental Protocol

This protocol details the synthesis of lead chromate via a precipitation reaction.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Lead (II) Nitrate (Pb(NO₃)₂) | Reagent Grade | Sigma-Aldrich |

| Potassium Chromate (K₂CrO₄) | Reagent Grade | Fisher Scientific |

| Distilled Water | N/A | N/A |

| 250 mL Beakers | N/A | N/A |

| 100 mL Graduated Cylinder | N/A | N/A |

| Glass Stirring Rod | N/A | N/A |

| Buchner Funnel and Filter Flask | N/A | N/A |

| Whatman Filter Paper | Grade 1 | N/A |

| Watch Glass | N/A | N/A |

| Drying Oven | N/A | N/A |

Solution Preparation

-

0.11 M Lead (II) Nitrate Solution: Dissolve 36.44 g of Pb(NO₃)₂ in 1 L of distilled water.

-

0.10 M Potassium Chromate Solution: Dissolve 19.42 g of K₂CrO₄ in 1 L of distilled water.

Synthesis Procedure

-

Measure 50 mL of the 0.10 M potassium chromate solution into a clean 250 mL beaker.[5]

-

Measure 50 mL of the 0.11 M lead (II) nitrate solution into a clean 100 mL graduated cylinder.[5]

-

While continuously stirring the potassium chromate solution with a glass rod, slowly add the lead (II) nitrate solution.[5] A vibrant yellow precipitate of lead chromate will form immediately.

-

Continue stirring the mixture for approximately 5 minutes to ensure the reaction goes to completion.[5]

-

Allow the precipitate to settle at the bottom of the beaker.

Filtration and Washing

-

Set up a Buchner funnel with a piece of pre-weighed Whatman Grade 1 filter paper and connect it to a filter flask.

-

Wet the filter paper with a small amount of distilled water to ensure a good seal.

-

Carefully decant the supernatant liquid into the funnel, being careful not to disturb the precipitate.

-

Transfer the precipitate to the funnel. Use a stream of distilled water from a wash bottle to rinse any remaining precipitate from the beaker into the funnel.

-

Wash the precipitate on the filter paper with three portions of 20 mL of distilled water to remove any soluble impurities, such as potassium nitrate.[5]

-

To confirm the removal of excess lead (II) ions, a small sample of the filtrate can be tested with a drop of the 0.10 M potassium chromate solution. The absence of a yellow precipitate indicates a thorough washing.[5]

Drying and Yield Calculation

-

Carefully remove the filter paper with the precipitate from the funnel and place it on a pre-weighed watch glass.

-

Dry the precipitate in a drying oven at 80-100°C until a constant weight is achieved.

-

Weigh the watch glass, filter paper, and the dry lead chromate precipitate.

-

Calculate the actual yield of lead chromate.

-

Calculate the theoretical yield based on the limiting reactant (in this case, potassium chromate).

-

Determine the percent yield of the reaction. An expected yield is in the range of 85-90%.[3]

Data Presentation

Physicochemical Properties of Lead Chromate

| Property | Value | Reference(s) |

| Chemical Formula | PbCrO₄ | [4] |

| Molar Mass | 323.19 g/mol | [4] |

| Appearance | Yellow to orange-yellow crystalline powder | [4][12] |

| Density | 6.12 g/cm³ | [4][13] |

| Melting Point | 844 °C (decomposes) | [4][13] |

| Solubility in Water | Insoluble (<0.1 g/100 mL at 19 °C) | [4][13] |

| Solubility in other solvents | Soluble in strong acids and alkalis; insoluble in acetic acid and ammonia | [4] |

| Crystal Structure | Monoclinic (stable form) | [7][12] |

Expected Yield Data (Example Calculation)

| Parameter | Value |

| Volume of 0.10 M K₂CrO₄ | 50 mL (0.050 L) |

| Moles of K₂CrO₄ (Limiting Reactant) | 0.005 mol |

| Volume of 0.11 M Pb(NO₃)₂ | 50 mL (0.050 L) |

| Moles of Pb(NO₃)₂ | 0.0055 mol |

| Theoretical Moles of PbCrO₄ | 0.005 mol |

| Molar Mass of PbCrO₄ | 323.19 g/mol |

| Theoretical Yield of PbCrO₄ | 1.616 g |

| Example Actual Yield (assuming 86.9% yield) | 1.404 g [3] |

Characterization

The synthesized lead chromate can be characterized using various analytical techniques to confirm its identity, purity, and morphology.

X-ray Diffraction (XRD)

Fourier-Transform Infrared (FTIR) Spectroscopy

Scanning Electron Microscopy (SEM)

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to study the electronic properties of lead chromate. The compound strongly absorbs in the violet region of the visible spectrum, which is responsible for its yellow appearance. The optical band gap of lead chromate has been reported to be approximately 2.38 eV.[16]

Visualizations

Chemical Reaction Pathway

Caption: Double displacement reaction for the synthesis of lead chromate.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and characterization of lead chromate.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. scribd.com [scribd.com]

- 4. Lead chromate | 7758-97-6 [chemicalbook.com]

- 5. studylib.net [studylib.net]

- 6. ICSC 0003 - LEAD CHROMATE [chemicalsafety.ilo.org]

- 7. Lead(II) chromate - Wikipedia [en.wikipedia.org]

- 8. westliberty.edu [westliberty.edu]

- 9. uprm.edu [uprm.edu]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Lead Chromate | PbCrO4 | CID 24460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. LEAD CHROMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

In-Vitro Toxicological Profile of Lead Chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead chromate (PbCrO₄), a chemical compound composed of lead and hexavalent chromium (Cr(VI)), has been widely used as a pigment in paints, plastics, and inks. However, its use has been increasingly restricted due to its significant toxicological concerns. Both lead and chromium are recognized as toxic heavy metals, and their combination in lead chromate presents a complex toxicological profile. In-vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying the toxicity of lead chromate, providing valuable data for risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in-vitro toxicological profile of lead chromate, focusing on its genotoxicity, cytotoxicity, and the signaling pathways it perturbs.

Physicochemical Properties and Cellular Uptake

Lead chromate is a particulate substance with low aqueous solubility. In in-vitro settings, lead chromate particles can be taken up by cells through phagocytosis. Furthermore, the particles can slowly dissolve in the cell culture medium, releasing soluble lead (Pb²⁺) and chromate (CrO₄²⁻) ions, which can then be transported into the cells. The intracellular environment facilitates the reduction of Cr(VI) to its more reactive and unstable intermediate forms, such as Cr(V) and Cr(IV), and ultimately to the more stable trivalent chromium (Cr(III)). This reduction process is a key driver of lead chromate's toxicity, as it generates reactive oxygen species (ROS) and leads to the formation of DNA and protein adducts.